Derinase Plus is a pharmaceutical compound primarily utilized in the treatment of ocular conditions, particularly those associated with inflammation and macular edema. This compound is designed for targeted delivery to the suprachoroidal space, enhancing therapeutic efficacy while minimizing systemic exposure. Derinase Plus consists of a combination of active ingredients, including dexamethasone, which is a potent anti-inflammatory steroid, and other compounds that facilitate its delivery and action within the eye.
The formulation of Derinase Plus has been detailed in various patent applications and scientific literature. Notably, patents such as US20180325884A1 describe methods for its administration and the specific components involved in its formulation . These documents provide insights into the composition and intended applications of the compound.
Derinase Plus falls under the category of corticosteroids due to its active ingredient, dexamethasone. It is classified as an anti-inflammatory agent used in ophthalmology for treating conditions like uveitis and macular edema. The compound can also be categorized based on its delivery method, which involves non-surgical administration techniques aimed at localized treatment.
The synthesis of Derinase Plus involves several steps that ensure the stability and efficacy of its active components. Key methods include:
The synthesis process must adhere to Good Manufacturing Practices (GMP) to ensure quality and safety. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically used to verify the purity and concentration of the active ingredients in the final product.
The molecular structure of dexamethasone can be represented by its chemical formula . Its structure features a steroid backbone with specific functional groups that contribute to its anti-inflammatory properties.
The chemical reactions involved in the synthesis of Derinase Plus include:
Understanding these reactions is essential for optimizing yield and ensuring that the final product retains its desired therapeutic effects while minimizing side effects.
Derinase Plus exerts its therapeutic effects primarily through the action of dexamethasone on glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammatory processes.
Derinase Plus is primarily used in clinical settings for:
This compound represents a significant advancement in targeted ocular therapies, offering improved patient outcomes through localized treatment strategies.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4